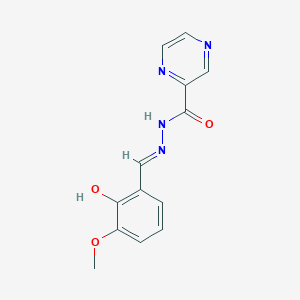![molecular formula C17H12Cl2N2OS B5976669 5-(4-chlorobenzylidene)-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5976669.png)
5-(4-chlorobenzylidene)-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorobenzylidene)-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4(5H)-one, commonly known as CBM-THZ, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CBM-THZ belongs to the thiazole family of compounds and has been shown to possess a range of biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic properties.
作用機序
The exact mechanism of action of CBM-THZ is not fully understood. However, it has been proposed that CBM-THZ may exert its anti-tumor activity by inhibiting the activity of the protein kinase CK2, which plays a crucial role in cell proliferation and survival. CBM-THZ has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
CBM-THZ has been shown to possess a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit angiogenesis. CBM-THZ has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
One of the main advantages of CBM-THZ is its broad-spectrum anti-tumor activity. It has been shown to be effective against a range of cancer cell lines, making it a potential candidate for the treatment of various types of cancer. However, one of the limitations of CBM-THZ is its poor aqueous solubility, which can affect its bioavailability and limit its therapeutic potential.
将来の方向性
There are several future directions for the research and development of CBM-THZ. One of the potential directions is the development of more potent and selective CK2 inhibitors based on the structure of CBM-THZ. Another direction is the investigation of the potential use of CBM-THZ in combination with other anti-cancer agents to enhance its therapeutic efficacy. Furthermore, the development of novel drug delivery systems to improve the bioavailability of CBM-THZ is also an area of future research. Finally, the investigation of the potential use of CBM-THZ in the treatment of other diseases, such as inflammatory and angiogenesis-related disorders, is also an area of future research.
Conclusion:
In conclusion, CBM-THZ is a promising compound with potential therapeutic applications. Its anti-tumor, anti-inflammatory, and anti-angiogenic properties make it a potential candidate for the treatment of various diseases. The development of more potent and selective CK2 inhibitors based on the structure of CBM-THZ, investigation of its use in combination with other anti-cancer agents, development of novel drug delivery systems, and investigation of its potential use in the treatment of other diseases are all areas of future research.
合成法
CBM-THZ can be synthesized using a multi-step synthetic route. The first step involves the condensation of 4-chlorobenzaldehyde with 2-amino-3-chloro-4-methylthiazole in the presence of an acid catalyst to form the intermediate Schiff base. This intermediate is then reacted with 2-chloroacetophenone in the presence of a base to yield the final product, CBM-THZ.
科学的研究の応用
CBM-THZ has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-tumor activity against a range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. CBM-THZ has also been shown to possess anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of various inflammatory diseases and angiogenesis-related disorders.
特性
IUPAC Name |
(5Z)-2-(3-chloro-4-methylphenyl)imino-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c1-10-2-7-13(9-14(10)19)20-17-21-16(22)15(23-17)8-11-3-5-12(18)6-4-11/h2-9H,1H3,(H,20,21,22)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCHZYASMPVHLD-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)Cl)S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)Cl)/S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-2-(3-chloro-4-methylphenyl)imino-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dimethyl-2-phenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5976594.png)
![3-{2-[2-(1-naphthylmethyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5976600.png)
![N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5976606.png)
![N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B5976612.png)
![N-(4-methylphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B5976625.png)
![3-[(3,5-di-tert-butyl-4-hydroxybenzylidene)amino]-2-(2-furyl)-4(3H)-quinazolinone](/img/structure/B5976630.png)
![2-{1-cyclopentyl-4-[(3,7-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5976631.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B5976653.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5976658.png)
![3-chloro-5-{[3-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-5-isoxazolyl]methoxy}pyridine](/img/structure/B5976662.png)
![ethyl 5-methyl-4-oxo-2-phenyl-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5976668.png)
![[4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5976670.png)
![2-(dimethylamino)-7-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B5976680.png)